2-[(4-Methylphenyl)methoxy]propanoic acid
Description
Properties
IUPAC Name |
2-[(4-methylphenyl)methoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8-3-5-10(6-4-8)7-14-9(2)11(12)13/h3-6,9H,7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCUWTPAILBRKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry and Drug Development
2-[(4-Methylphenyl)methoxy]propanoic acid serves as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). Its structural similarity to well-known NSAIDs allows it to participate in chemical reactions that yield compounds with anti-inflammatory properties.
Synthesis of NSAIDs
The compound has been utilized in the synthesis of various NSAIDs by modifying its structure to enhance efficacy and reduce side effects. For instance, derivatives of this compound have shown promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response.
Case Study: Ibuprofen Analogues
Research has demonstrated that modifications to the 2-[(4-Methylphenyl)methoxy]propanoic acid framework can lead to the development of potent ibuprofen analogues with improved pharmacokinetic profiles. A study highlighted the synthesis of several analogues that exhibited enhanced anti-inflammatory activity compared to ibuprofen itself, with IC50 values significantly lower than that of standard NSAIDs .
Pharmaceutical Applications
The compound is also recognized for its role as a pharmaceutical intermediate, particularly in the formulation of analgesics and anti-inflammatory medications.
Formulation Development
In pharmaceutical formulations, 2-[(4-Methylphenyl)methoxy]propanoic acid is incorporated as an active ingredient or a stabilizing agent. Its ability to modulate the solubility and bioavailability of active pharmaceutical ingredients (APIs) makes it a valuable component in drug formulation.
Stability Studies
Stability studies have indicated that formulations containing this compound exhibit enhanced shelf-life and resistance to degradation under various environmental conditions, thereby ensuring consistent therapeutic efficacy .
Research Applications
Beyond its pharmaceutical applications, 2-[(4-Methylphenyl)methoxy]propanoic acid is utilized in various research settings.
Researchers have employed this compound in biological assays to explore its potential as a therapeutic agent against various diseases. Studies have shown that derivatives exhibit significant antiproliferative activity against cancer cell lines, making them candidates for further development as anticancer agents .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction mechanisms between this compound and biological targets. Such studies provide insights into optimizing the structure for enhanced binding affinity and specificity towards target proteins involved in inflammatory pathways .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Intermediate for NSAID synthesis |
| Pharmaceutical Formulations | Active ingredient; stabilizing agent |
| Biological Research | Antiproliferative activity against cancer cells |
| Molecular Docking | Insights into binding mechanisms with biological targets |
Mechanism of Action
The mechanism by which 2-[(4-Methylphenyl)methoxy]propanoic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its biological effects. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Key Findings and Implications
- Substituent Effects : Electron-withdrawing groups (e.g., fluorine) enhance acidity, while bulky substituents (e.g., glucosyloxy) improve target specificity in biological systems .
- Functional Group Roles : Esterification or glycosylation modulates solubility and bioavailability, critical for drug delivery .
- Structural Complexity : Biphenyl derivatives (e.g., PDB YN9) demonstrate the importance of aromatic stacking in receptor interactions .
Biological Activity
2-[(4-Methylphenyl)methoxy]propanoic acid, also known as a derivative of propanoic acid, has garnered attention for its potential biological activities. This compound is characterized by the presence of a methoxy group and a methylphenyl moiety, which may influence its pharmacological properties. The following sections detail its synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of 2-[(4-Methylphenyl)methoxy]propanoic acid typically involves the reaction of 4-methylphenol with propanoic acid derivatives under acidic conditions. The general reaction pathway can be summarized as follows:
- Starting Materials : 4-Methylphenol and propanoic acid.
- Catalysts : Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
- Reaction Conditions : Heating under reflux to facilitate the formation of the ester bond.
Anti-inflammatory Properties
Research indicates that 2-[(4-Methylphenyl)methoxy]propanoic acid exhibits significant anti-inflammatory activity. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.
- Inhibition of COX Enzymes : Similar compounds have shown promising COX-1 and COX-2 inhibition, suggesting that 2-[(4-Methylphenyl)methoxy]propanoic acid may act through similar pathways .
Anticancer Activity
Recent investigations into structurally related compounds have demonstrated their potential as anticancer agents. For instance, derivatives exhibiting selective cytotoxicity towards cancer cells while sparing normal cells have been reported.
- Case Study : A study evaluated various derivatives for their antiproliferative effects on HCT-116 cancer cells, revealing that certain compounds led to significant nuclear disintegration, indicative of apoptosis. This suggests a potential mechanism of action involving apoptosis induction in cancerous cells .
The mechanism by which 2-[(4-Methylphenyl)methoxy]propanoic acid exerts its biological effects is still under investigation. However, it is hypothesized that:
- Enzyme Interaction : The compound may interact with specific enzymes involved in inflammatory pathways.
- Signal Transduction Modulation : It may modulate signaling pathways related to cell proliferation and apoptosis, particularly through interaction with heat shock proteins like TRAP1 .
Comparative Analysis
To better understand the biological activity of 2-[(4-Methylphenyl)methoxy]propanoic acid, a comparison with similar compounds is useful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Methoxy-3-(4-methoxyphenyl)propanoic acid | Structure | Anti-inflammatory, COX inhibition |
| 3-Hydroxy-2,2-dimethyl-propionic acid methyl ester | Structure | Antiproliferative effects on cancer cells |
Preparation Methods
Halogenation and Substitution Approach
One common approach involves the preparation of a halogenated intermediate such as 2-(4-bromomethylphenyl)propanoic acid or 2-(4-chloromethylphenyl)propanoic acid, which then undergoes nucleophilic substitution to introduce the methoxy group.
Step 1: Halogenation of p-Xylene Derivative
The methyl group on the 4-methylphenyl ring is brominated or chlorinated under controlled conditions, often using reagents such as bromine or chlorine in the presence of light or radical initiators to yield 4-bromomethyl or 4-chloromethyl derivatives.
Step 2: Formation of 2-(4-Halomethylphenyl)propanoic Acid
The halomethyl intermediate is then reacted with propionic acid derivatives or undergoes Friedel-Crafts acylation followed by oxidation to introduce the propanoic acid side chain at the benzylic position.
Step 3: Nucleophilic Substitution with Methoxide
The halogen atom on the methyl group is substituted by methoxide ion (CH3O-) to form the methoxy linkage, yielding 2-[(4-methylphenyl)methoxy]propanoic acid.
This method is supported by patent CN104355988A, which describes synthesis of 2-(4-bromomethylphenyl)propionic acid intermediates under mild conditions (70-80°C, 8-10 hours) using sodium hydroxide and methanol, followed by acidification and purification steps.
Multi-Step Synthesis via Cyanation and Hydrolysis
Another sophisticated method involves the following sequence:
Chlorination of p-Xylene (p-Xylol): Under illumination and controlled temperature (65-85°C), p-xylene is chlorinated to form 4-chloromethyl derivatives. The reaction uses chlorine gas with light irradiation to initiate radical substitution.
Cyanation: The chloromethyl intermediate undergoes cyanation to introduce a nitrile group, forming 2-(4-cyanomethylphenyl)propionitrile.
Hydrolysis: The nitrile group is hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid, 2-(4-aminomethylphenyl)propionic acid or related derivatives.
Methoxylation: The amino or hydroxyl group is then converted to the methoxy group via methylation reactions.
This process is detailed in patent CN104402698A, which emphasizes the use of phase-transfer catalysts, mild reaction conditions, and recycling of solvents to improve yield and reduce environmental impact. The method is industrially scalable and avoids harsh reagents.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Notes |
|---|---|---|---|---|
| Halogenation | Cl2 or Br2, light irradiation (450 nm) | 65 - 85 | 8 - 10 | Radical substitution, controlled halogenation |
| Cyanation | KCN or NaCN, phase-transfer catalyst | Ambient to 80 | 3 - 6 | Phase-transfer catalyst improves yield |
| Hydrolysis | HCl or NaOH aqueous solution | 70 - 100 | 4 - 8 | Converts nitrile to carboxylic acid |
| Methoxylation | Sodium methoxide or methyl iodide | 50 - 80 | 2 - 4 | Nucleophilic substitution to form ether |
| Purification | Acid-base extraction, distillation, recrystallization | Variable | Variable | Ensures product purity >98% |
Research Findings and Advantages
The light-initiated halogenation of p-xylene allows selective functionalization with minimal side reactions and high purity of intermediates.
Use of phase-transfer catalysts in cyanation improves reaction rates and reduces solvent waste, making the process environmentally friendlier.
The multi-step synthesis avoids harsh conditions such as strong acids or bases at high temperatures, enhancing safety and scalability.
Recycling of solvents such as p-xylene and trichloromethane is feasible, reducing production costs and environmental impact.
The final product exhibits high purity (>98%) suitable for pharmaceutical or fine chemical applications.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Halogenation + Substitution | Halogenation → Propanoic acid introduction → Methoxylation | Simple, direct, moderate conditions | Requires handling halogens |
| Cyanation + Hydrolysis | Chlorination → Cyanation → Hydrolysis → Methoxylation | High purity, environmentally safer, scalable | Multi-step, longer synthesis time |
| Friedel-Crafts & Methylation | Friedel-Crafts acylation → Hydrolysis → Methylation | Established method, good yields | Uses strong acids, generates waste |
Q & A
Q. What are the common synthetic routes for 2-[(4-Methylphenyl)methoxy]propanoic acid, and what reaction conditions are critical for optimizing yield?
Methodological Answer: The synthesis typically involves functional group modifications, such as etherification or oxidation. For example:
- Ether Formation : Reacting 4-methylbenzyl alcohol with a halogenated propanoic acid derivative (e.g., α-bromopropanoic acid) under basic conditions (e.g., KOH/ethanol) to form the methoxy linkage.
- Oxidation : If intermediates with reducible groups (e.g., alcohols) are present, oxidizing agents like KMnO₄ or CrO₃ in acidic or neutral media can yield the carboxylic acid moiety .
Q. Critical Conditions :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in ether formation.
- Temperature Control : Exothermic oxidation reactions require gradual reagent addition and cooling to avoid side products.
- Purification : Column chromatography or recrystallization is essential to isolate the pure compound, as residual reactants may interfere with downstream applications.
Q. Which spectroscopic techniques are recommended for characterizing this compound, and how can researchers resolve discrepancies in spectral data?
Methodological Answer:
Q. Resolving Discrepancies :
- Compare data with reference standards (e.g., NIST’s spectral database) .
- Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex mixtures.
- Cross-validate with IR spectroscopy to confirm carboxylic acid O-H stretches (~2500–3300 cm⁻¹) .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities of this compound across different studies?
Methodological Answer: Contradictions often arise from variations in:
- Purity : Impurities (e.g., 2-(4-Methylphenyl)propanoic acid, CAS 938-94-3) can skew bioactivity results. Use HPLC with UV/Vis detection (C18 column, 0.1% TFA in water/acetonitrile gradient) to ensure >98% purity .
- Assay Conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).
- Metabolic Interference : Test metabolites (e.g., ester hydrolysis products) using LC-MS/MS to rule out indirect effects .
Q. What strategies are effective in mitigating interference from structurally similar impurities during analytical quantification?
Methodological Answer:
- Chromatographic Separation : Use reverse-phase HPLC with a phenyl-hexyl column to resolve co-eluting impurities (e.g., 2-(4-Ethylphenyl)propanoic acid, CAS 3585-52-2) .
- Derivatization : Convert the carboxylic acid to a fluorescent ester (e.g., using 9-anthryldiazomethane) for selective detection .
- Standard Addition Method : Spiking known impurity standards into samples to quantify and correct for interference .
Q. What are the critical safety considerations when handling this compound, especially regarding potential carcinogenicity and dermal absorption?
Methodological Answer:
- Carcinogenicity : While no explicit carcinogenicity data exists for this compound, structurally related phenoxy acids (e.g., mecoprop-P) are classified as potential carcinogens. Assume worst-case precautions: use fume hoods and minimize aerosol generation .
- Dermal Absorption : Nitrile gloves (tested via ASTM F739 permeation standards) and Tyvek® suits are recommended. Decontaminate spills with wet methods (HEPA vacuum) to avoid dust inhalation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
